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molecular formula C9H10ClNO B1308649 4-(Dimethylamino)benzoyl chloride CAS No. 4755-50-4

4-(Dimethylamino)benzoyl chloride

Cat. No. B1308649
M. Wt: 183.63 g/mol
InChI Key: UGJDXRVQCYBXAJ-UHFFFAOYSA-N
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Patent
US05487885

Procedure details

4-Dimethylaminobenzoic acid (250 g, 1.51 moles) was suspended in 2 L of ethyl acetate. Thionyl chloride (359.3 g, 3.02 moles) was added dropwise with stirring. After completion of the reaction, the solvent was removed by rotary evaporation affording a gray solid. The solid was crystallized from ethyl acetate to give 216 g of 4-dimethylaminobenzoyl chloride, yield 78%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
359.3 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.S(Cl)([Cl:15])=O>C(OCC)(=O)C>[CH3:1][N:2]([CH3:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:15])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CN(C1=CC=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
359.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
affording a gray solid
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)Cl)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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